2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Overview
Description
2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperidine ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazolines.
Scientific Research Applications
2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s biological effects by forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone is unique due to its combination of a quinazoline core, a piperidine ring, and a sulfanyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-piperidin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-16-8-7-9-17(14-16)21-23-19-11-4-3-10-18(19)22(24-21)27-15-20(26)25-12-5-2-6-13-25/h7-9,14H,2-6,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQNHQEOOTOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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